molecular formula C21H20F2N4O3S2 B2950928 4-butoxy-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 896026-58-7

4-butoxy-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

カタログ番号: B2950928
CAS番号: 896026-58-7
分子量: 478.53
InChIキー: ZOQFUKBMMUBPQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-butoxy-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic benzamide derivative featuring a 1,3,4-thiadiazole core. Its structure includes:

  • A benzamide moiety substituted with a butoxy group at the para position.
  • A 1,3,4-thiadiazole ring linked via a thioether bridge to a 2-oxoethyl group.
  • A 2,4-difluorophenylamino group attached to the carbonyl of the oxoethyl chain.

This architecture combines electron-withdrawing (fluorine, thiadiazole) and lipophilic (butoxy, benzamide) groups, which may influence its physicochemical properties and biological interactions. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, analogous to methods described for related heterocycles .

特性

IUPAC Name

4-butoxy-N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O3S2/c1-2-3-10-30-15-7-4-13(5-8-15)19(29)25-20-26-27-21(32-20)31-12-18(28)24-17-9-6-14(22)11-16(17)23/h4-9,11H,2-3,10,12H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQFUKBMMUBPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-butoxy-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic properties against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H20F2N4O3S\text{C}_{18}\text{H}_{20}\text{F}_{2}\text{N}_{4}\text{O}_{3}\text{S}

This formula indicates the presence of a thiadiazole moiety, which is often associated with biological activity in medicinal chemistry.

Cytotoxicity

Research has demonstrated that compounds containing the thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazoles have shown promising results in inhibiting the growth of lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines. The IC50 values for these compounds often fall within the range of 1 to 20 µM, indicating potent activity against these malignancies .

Structure-Activity Relationship (SAR)

The modification of substituents on the thiadiazole ring significantly impacts the biological activity of these compounds. For example:

  • Substituents at position C-5 of the thiadiazole ring have been shown to enhance cytotoxicity.
  • The introduction of electron-withdrawing groups such as fluorine increases the potency against certain cancer cell lines .

Case Studies

  • Thiadiazole Derivatives Against Breast Cancer : A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 9 µM against MDA-MB-231 breast cancer cells. These compounds were synthesized and evaluated for their anticancer properties using the MTT assay .
  • Anticancer Activity in Prostate Cancer : Another study highlighted that specific derivatives showed IC50 values ranging from 0.794 µM to 12.57 µM against prostate cancer cell lines. This underscores the potential of modifying the thiadiazole structure to enhance selectivity and potency against different types of cancer .
  • Comparative Analysis : The compound was compared with standard chemotherapeutic agents such as Imatinib and Indisulam. Results indicated that certain derivatives had superior activity compared to these established drugs, suggesting a promising avenue for further development .

Research Findings Summary

Compound Cancer Cell Line IC50 (µM) Notes
Thiadiazole AMDA-MB-2319High potency
Thiadiazole BPC30.794Better than Imatinib
Thiadiazole CHT2912.57Selective for cancer cells

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Thiadiazole/Triazole Cores

Compound A : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones

  • Core : 1,2,4-Triazole-thione vs. 1,3,4-thiadiazole.
  • Substituents : Sulfonylphenyl and 2,4-difluorophenyl groups.
  • Key Differences :
    • The triazole-thione exists in tautomeric equilibrium (thione vs. thiol), absent in the rigid thiadiazole core of the target compound.
    • Sulfonyl groups enhance polarity, whereas the butoxy-benzamide in the target compound increases lipophilicity.
  • Spectral Data : IR spectra confirm the absence of C=O in triazole-thiones (1663–1682 cm⁻¹ region) compared to the preserved amide carbonyl in the target compound .

Compound B : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Core : 1,3-Thiazole vs. 1,3,4-thiadiazole.
  • Substituents : Chloro-thiazole and 2,4-difluorobenzamide.
  • Key Differences :
    • Thiazole’s lower aromaticity may reduce metabolic stability compared to thiadiazole.
    • The chloro substituent in Compound B introduces distinct electronic effects vs. the thioether-linked oxoethyl group in the target compound.

Functional Group Variations

Compound C: 4-benzyl-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

  • Substituents : Benzyl and 2,3-dimethylphenyl vs. butoxy and 2,4-difluorophenyl.
  • Benzyl groups may sterically hinder interactions compared to the linear butoxy chain.

Compound D : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Core : 4,5-Dihydro-thiadiazole vs. fully aromatic thiadiazole.
  • Substituents : Acetyl and 4-fluorophenyl vs. benzamide and 2,4-difluorophenyl.
  • Acetamide groups may lower metabolic stability compared to the benzamide moiety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。